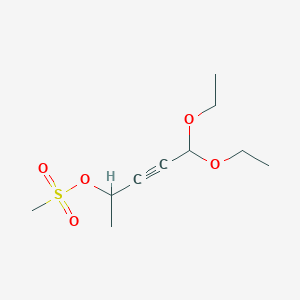
5,5-Diethoxypent-3-yn-2-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diethoxypent-3-yn-2-yl methanesulfonate is an organic compound with the molecular formula C10H18O5S. It is a liquid at room temperature and is primarily used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethoxypent-3-yn-2-yl methanesulfonate typically involves the reaction of 5,5-diethoxypent-3-yn-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Diethoxypent-3-yn-2-yl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and a base, the methanesulfonate ester can be hydrolyzed to yield the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous basic conditions, such as with sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic substitution: The major products are the substituted derivatives of 5,5-diethoxypent-3-yn-2-yl.
Hydrolysis: The major products are 5,5-diethoxypent-3-yn-2-ol and methanesulfonic acid.
Aplicaciones Científicas De Investigación
5,5-Diethoxypent-3-yn-2-yl methanesulfonate is used in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: It is used in the development of potential pharmaceutical compounds.
Material science: It can be used in the preparation of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,5-Diethoxypent-3-yn-2-yl methanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution of various nucleophiles at the 2-position of the pent-3-yne moiety. This property is exploited in the synthesis of various derivatives and complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Dimethoxypent-3-yn-2-yl methanesulfonate
- 5,5-Diethoxypent-3-yn-2-yl tosylate
Uniqueness
5,5-Diethoxypent-3-yn-2-yl methanesulfonate is unique due to its specific combination of the pent-3-yne moiety with the methanesulfonate ester. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
5,5-diethoxypent-3-yn-2-yl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5S/c1-5-13-10(14-6-2)8-7-9(3)15-16(4,11)12/h9-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBPAKODHMROPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CC(C)OS(=O)(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
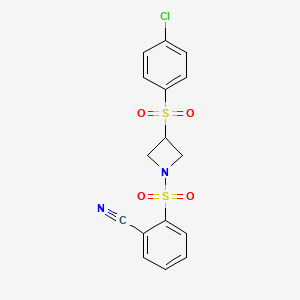

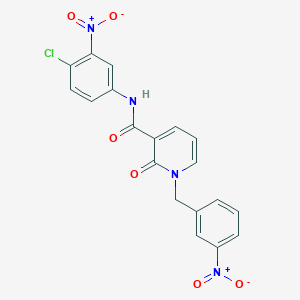
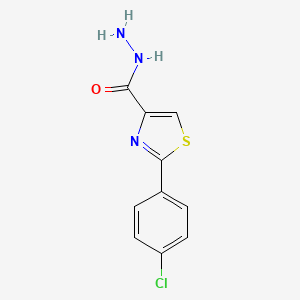
![(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2473441.png)
![N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide](/img/structure/B2473442.png)
![5-isopropyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2473445.png)
![5-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)pentan-1-ol](/img/structure/B2473446.png)
![4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2473447.png)
![N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2473448.png)
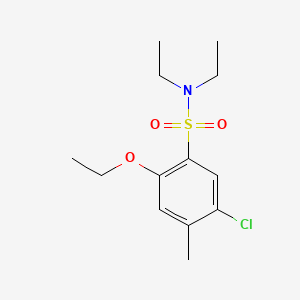
![1-[2-(8-Hydroxy-5-oxo-2,6-diazaspiro[3.5]nonan-2-yl)-2-oxoethyl]indole-3-carbaldehyde](/img/structure/B2473454.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2473456.png)
![2-(benzylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2473459.png)
